2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione
Overview
Description
2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a heterocyclic compound that belongs to the class of chromeno-naphthyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione can be achieved through a multicomponent condensation reaction. One efficient method involves the reaction of salicylaldehyde derivatives, malononitrile dimer, and active methylene compounds in the presence of a catalyst-free, one-pot system using polyethylene glycol-400 as a green solvent at 80°C . This method offers high atom economy and yields pure products with a simple work-up procedure, with water as the only by-product .
Chemical Reactions Analysis
2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and antiviral activities. It is also explored as a potential inhibitor of various enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for use in light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: The compound is used in studies related to its biological activities, including its effects on cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione can be compared with other similar compounds, such as:
1,8-naphthyridines: These compounds share a similar naphthyridine core and are known for their diverse biological activities, including antibacterial and antiviral properties.
Chromeno derivatives: These compounds have a chromeno core and are studied for their potential anticancer and antimicrobial activities.
The uniqueness of this compound lies in its combined chromeno and naphthyridine structures, which enhance its biological and fluorescence properties .
Properties
IUPAC Name |
2-methylchromeno[2,3-b][1,6]naphthyridine-1,11-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c1-18-7-6-12-10(16(18)20)8-11-14(19)9-4-2-3-5-13(9)21-15(11)17-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSVIKIJZQBPPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=NC3=C(C=C2C1=O)C(=O)C4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201166437 | |
Record name | 2-Methyl-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201166437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240799-42-2 | |
Record name | 2-Methyl-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240799-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1H-[1]benzopyrano[2,3-b][1,6]naphthyridine-1,11(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201166437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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